tert-Butyl(3-ethylphenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3-ethylphenoxy)dimethylsilane: is an organosilicon compound characterized by the presence of a tert-butyldimethylsiloxy group attached to a phenylethane backbone. This compound is often used in organic synthesis due to its unique properties, including its ability to act as a protecting group for hydroxyl functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-ethylphenoxy)dimethylsilane typically involves the reaction of phenylethane with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The tert-butyldimethylsiloxy group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions are less common but can involve the phenylethane backbone.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride for deprotection.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Reduced phenylethane derivatives.
Substitution: Various substituted phenylethane derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: tert-Butyl(3-ethylphenoxy)dimethylsilane is widely used as a protecting group for hydroxyl functionalities in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis.
Biology and Medicine: In biological research, this compound is used in the synthesis of complex molecules, including pharmaceuticals. It aids in the protection of sensitive hydroxyl groups during the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl(3-ethylphenoxy)dimethylsilane primarily involves its role as a protecting group. The tert-butyldimethylsiloxy group forms a stable bond with hydroxyl functionalities, preventing them from participating in unwanted side reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl and dimethyl groups, which shield the silicon atom from nucleophilic attack.
Comparison with Similar Compounds
- tert-Butyldimethylsiloxypropane
- tert-Butyldimethylsiloxypropanal
- tert-Butyldimethylsiloxypropanol
Comparison: tert-Butyl(3-ethylphenoxy)dimethylsilane is unique due to its phenylethane backbone, which imparts different chemical properties compared to its aliphatic counterparts. The presence of the phenyl group enhances its stability and reactivity, making it more suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
tert-butyl-(3-ethylphenoxy)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h8-11H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVVLQRSBAXJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.